REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[K+:15].[K+:16].[NH2:17][c:18]1[c:19]([SH:24])[cH:20][cH:21][cH:22][cH:23]1.[NH2:1][c:2]1[c:3]([Br:10])[c:4](=[O:9])[nH:5][c:6](=[O:8])[nH:7]1.[OH:25][CH2:26][CH2:27][OH:28]>>[NH2:1][c:2]1[c:3]([S:24][c:19]2[c:18]([NH2:17])[cH:23][cH:22][cH:21][cH:20]2)[c:4](=[O:9])[nH:5][c:6](=[O:8])[nH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1S
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1[nH]c(=O)[nH]c(=O)c1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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|
Type
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product
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Smiles
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Nc1ccccc1Sc1c(N)[nH]c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |